molecular formula C10H16O2 B1216464 (-)-cis-Chrysanthemic acid CAS No. 26771-06-2

(-)-cis-Chrysanthemic acid

Cat. No. B1216464
CAS RN: 26771-06-2
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-cis-chrysanthemic acid is a cis-chrysanthemic acid. It is an enantiomer of a (+)-cis-chrysanthemic acid.

Scientific Research Applications

Novel Synthetic Approaches

(-)-cis-Chrysanthemic acid has been a focal point in synthetic organic chemistry due to its significance in the production of pyrethroid insecticides. Researchers have developed various synthetic routes to access both racemic and enantiomerically pure forms of (-)-cis-chrysanthemic acid. A notable method involves the α,α′-dibromination of dimethyldimedone, leading to a highly chemoselective synthesis of (-)-cis-chrysanthemic acid through tandem H/K–K/H exchanges at low temperatures. This approach, however, faces challenges in achieving enantioselectivity, highlighting an area for further exploration (Krief, Dumont, & Kremer, 2009). Additionally, diastereoselective bromination strategies have been applied to compounds with a cyclohex-3-enol moiety, successfully controlling the relative and absolute stereochemistry of (-)-cis-chrysanthemic acid derivatives (Krief, Jeanmart, & Kremer, 2008).

Decomposition and Stability Studies

The stability and decomposition mechanisms of (-)-cis-chrysanthemic acid under various conditions are crucial for its application in insecticides. Computational studies using density functional theory (DFT) have explored the potential energy surfaces (PES) for its decomposition, revealing that pathways such as cis-trans isomerization, rearrangement, and fragmentation are endothermic. These findings suggest that the cis-trans isomerization is thermodynamically more favorable, providing insights into the stability and degradation patterns of chrysanthemic acid under environmental conditions (Elroby & Aziz, 2011).

Application in Pheromone Synthesis

Derivatives of (-)-cis-chrysanthemic acid have been identified in the natural products chemistry realm, particularly in the synthesis of insect pheromones. A study discovered the (1S,3R)-cis-chrysanthemyl tiglate ester as a sex pheromone component in the striped mealybug, demonstrating the cis configuration's rarity and significance in arthropod communication. This finding underscores the potential of (-)-cis-chrysanthemic acid derivatives in developing eco-friendly pest control strategies by mimicking natural insect communication systems (Tabata & Ichiki, 2017).

Enantioselective Syntheses

The enantioselective synthesis of (-)-cis-chrysanthemic acid remains a challenging area, with various strategies being explored to achieve high enantiopurity. Methods leveraging diastereoselective epoxidation and subsequent separation of enantiomers have been reported, contributing to the development of more effective and selective insecticidal compounds by accessing the desired enantiomer of (-)-cis-chrysanthemic acid (Krief, Jeanmart, & Kremer, 2008).

Thermodynamic Properties

Understanding the thermodynamic properties of (-)-cis-chrysanthemic acid is essential for its processing and application in various formulations. Studies focusing on its heat capacities and thermodynamic functions across different temperature ranges have provided valuable data for optimizing the conditions for its industrial use, such as in the formulation of insecticides (Xue et al., 2004).

properties

CAS RN

26771-06-2

Product Name

(-)-cis-Chrysanthemic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m1/s1

InChI Key

XLOPRKKSAJMMEW-HTQZYQBOSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)O)C

SMILES

CC(=CC1C(C1(C)C)C(=O)O)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C

Other CAS RN

26771-06-2

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 50 ml flask, there were charged ethyl chrysanthemate (composition: (+)-cis, 2.5%; (-)-cis, 16.8%; (+)-trans, 12.3%; (-)-trans, 68.4%) (2.0 g) and dioxane (18.0 g) under nitrogen. Boron tribromide (0.26 g) was added thereto at 15° C. with stirring and stirred for 4 hours. Then a small amount of the reaction mixture was hydrolyzed to obtain chrysanthemic acid. The composition of the optical isomers in the product was determined by the same method as described in EXAMPLE 1. The result was as follows: (+)-cis, 2.4%; (-)-cis, 2.6%; (+)-trans, 46.2%; (-)-trans, 48.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 50 ml flask, there were charged (-)-cis-chrysanthemic acid (2.0 g), dioxane (17.5) and t-butyl hydroperoxide (0.011 g) under nitrogen. A solution of aluminum bromide (0.032 g) in dioxane (0.5 g) was added thereto at 15°-20° C. with stirring. After 30 minutes, water (0.5 g) was added to the reaction mixture with stirring. The reaction mixture was treated in the same manner as described in Example 1 and 1.91 g of chrysanthemic acid was obtained. The composition was as follows: (+)-cis, 3.3%; (-)-cis, 4.2%; (+)-trans, 46.2%; (-)-trans, 46.2%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three
Quantity
0.032 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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